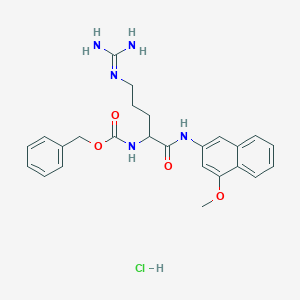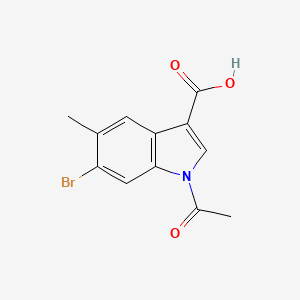
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at position 1, a bromine atom at position 6, a methyl group at position 5, and a carboxylic acid group at position 3 on the indole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-6-bromo-5-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a brominated and methylated phenylhydrazine derivative and an appropriate acetylated ketone.
Step 1: Synthesis of 6-bromo-5-methylphenylhydrazine.
Step 2: Fischer indole synthesis using the above phenylhydrazine and an acetylated ketone.
Step 3: Introduction of the carboxylic acid group at position 3 through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom at position 6 can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Carboxylation/Decarboxylation: The carboxylic acid group can be modified through carboxylation or decarboxylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Carboxylation: Carbon dioxide (CO₂) in the presence of a base can be used for carboxylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted indoles.
Aplicaciones Científicas De Investigación
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-acetyl-6-bromo-5-methylindole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-5-methylindole-3-carboxylic acid: Lacks the bromine atom at position 6.
6-Bromoindole-3-carboxylic acid: Lacks the acetyl and methyl groups.
5-Methylindole-3-carboxylic acid: Lacks the acetyl and bromine groups.
Uniqueness
1-Acetyl-6-bromo-5-methylindole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the acetyl and methyl groups influence its overall stability and solubility.
Propiedades
Fórmula molecular |
C12H10BrNO3 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
1-acetyl-6-bromo-5-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-8-9(12(16)17)5-14(7(2)15)11(8)4-10(6)13/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
VOVYNNUQNGVYLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)N(C=C2C(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
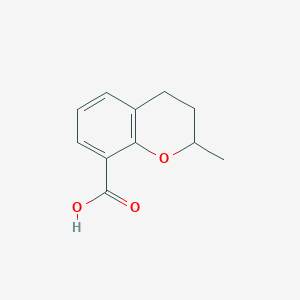
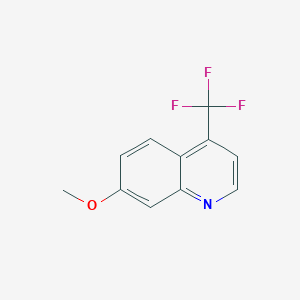
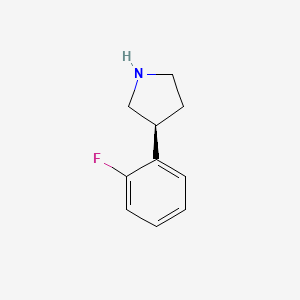


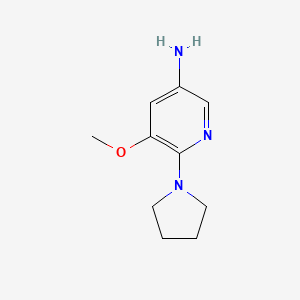
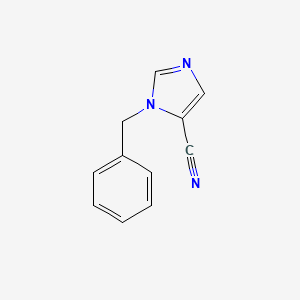
![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
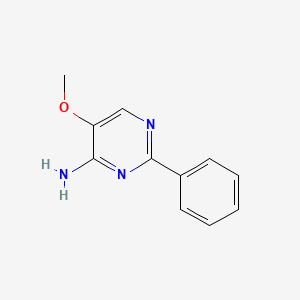
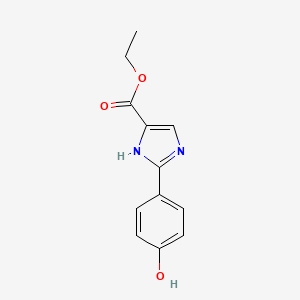
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
